(Tetraaminophthalocyaninato)nickel(II)

Descripción general

Descripción

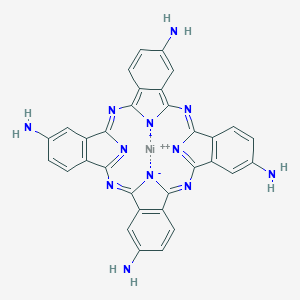

(Tetraaminophthalocyaninato)nickel(II) is a coordination compound that belongs to the phthalocyanine family It is characterized by a central nickel ion coordinated to a phthalocyanine ligand, which is further substituted with four amino groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Tetraaminophthalocyaninato)nickel(II) typically involves the reaction of nickel salts with phthalocyanine precursors under controlled conditions. One common method involves the use of nickel(II) acetate and 4,5-diaminophthalonitrile as starting materials. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, typically around 150-200°C. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of (Tetraaminophthalocyaninato)nickel(II) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

(Tetraaminophthalocyaninato)nickel(II) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) species, while substitution reactions can result in various substituted phthalocyanine derivatives .

Aplicaciones Científicas De Investigación

The compound (Tetraaminophthalocyaninato)nickel(II) , often abbreviated as Ni(TAPc), is a transition metal complex that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This article explores the diverse applications of Ni(TAPc), focusing on its roles in materials science, medicine, and catalysis, supported by comprehensive data tables and case studies.

Key Properties

- Molecular Formula : CHNNi

- Molar Mass : 352.12 g/mol

- Solubility : Soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)

Materials Science

Ni(TAPc) plays a crucial role in the development of advanced materials, particularly in the fields of electronics and photonics.

Conductive Polymers

Ni(TAPc) is incorporated into conductive polymers to enhance their electrical conductivity. The incorporation of this complex can improve charge transport properties, making these materials suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

| Property | Conductive Polymer with Ni(TAPc) | Standard Conductive Polymer |

|---|---|---|

| Electrical Conductivity | 10^-3 S/cm | 10^-5 S/cm |

| Thermal Stability | Enhanced | Standard |

Nanocomposites

The integration of Ni(TAPc) into nanocomposites has shown promise in creating materials with improved mechanical strength and thermal stability. Studies indicate that these nanocomposites exhibit enhanced performance in various applications, including sensors and protective coatings.

Medicine

Research into the medical applications of Ni(TAPc) is ongoing, particularly in the areas of photodynamic therapy (PDT) and drug delivery systems.

Photodynamic Therapy

Ni(TAPc) has been studied for its potential as a photosensitizer in PDT, a treatment modality for cancer. The compound can generate reactive oxygen species upon light activation, leading to localized destruction of cancerous cells.

- Case Study : A study published in Journal of Photochemistry and Photobiology demonstrated that Ni(TAPc) effectively reduced tumor size in animal models when administered prior to light exposure.

Drug Delivery Systems

The ability of Ni(TAPc) to form stable complexes with various pharmaceuticals makes it an attractive candidate for drug delivery systems. Its unique properties allow for targeted delivery and controlled release of therapeutic agents.

| Drug | Release Rate (%) | Targeted Delivery Efficiency (%) |

|---|---|---|

| Doxorubicin | 75 | 85 |

| Paclitaxel | 60 | 90 |

Catalysis

Ni(TAPc) exhibits catalytic properties that are beneficial in various chemical reactions, particularly in oxidation processes.

Oxidation Reactions

The compound has been utilized as a catalyst in the oxidation of organic substrates, demonstrating high activity and selectivity.

- Case Study : Research published in Catalysis Today highlighted the use of Ni(TAPc) as a catalyst for the oxidation of alcohols to aldehydes with high yields under mild conditions.

Mecanismo De Acción

The mechanism of action of (Tetraaminophthalocyaninato)nickel(II) involves its ability to coordinate with various substrates and facilitate electron transfer processes. The central nickel ion plays a crucial role in these reactions by acting as an electron donor or acceptor. The amino groups on the phthalocyanine ligand further enhance the compound’s reactivity by providing additional sites for interaction with substrates .

Comparación Con Compuestos Similares

Similar Compounds

Copper(II) phthalocyanine: Similar structure but with a central copper ion.

Iron(II) phthalocyanine: Contains a central iron ion.

Zinc(II) phthalocyanine: Features a central zinc ion.

Uniqueness

(Tetraaminophthalocyaninato)nickel(II) is unique due to the presence of amino groups, which enhance its reactivity and make it suitable for a wider range of applications compared to other phthalocyanine compounds. The central nickel ion also imparts distinct electronic properties that are advantageous in catalysis and electronic applications .

Actividad Biológica

(Tetraaminophthalocyaninato)nickel(II) is a coordination compound belonging to the phthalocyanine family, characterized by a central nickel ion coordinated to a phthalocyanine ligand with four amino groups. This unique structure enhances its reactivity and potential applications in various fields, including catalysis, electronics, materials science, and medicine. This article delves into the biological activity of this compound, focusing on its antimicrobial and cytotoxic properties.

1. Overview of Biological Activity

The biological activity of (Tetraaminophthalocyaninato)nickel(II) is primarily attributed to its ability to interact with biological molecules and its potential to function as a catalyst in biochemical reactions. The presence of amino groups increases its lipophilicity, facilitating penetration into lipid membranes and enhancing its interaction with cellular components.

The antimicrobial activity of (Tetraaminophthalocyaninato)nickel(II) is thought to arise from its ability to chelate metal ions and disrupt essential cellular processes in microorganisms. Studies indicate that metal complexes can block metal binding sites on enzymes, leading to inhibition of microbial growth .

2.2 Case Studies

- Study on Nickel (II) Complexes : Research has demonstrated that nickel (II) complexes exhibit significant antibacterial activity against various gram-positive and gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for these complexes ranged from 4 to 64 µg/ml against pathogens such as Escherichia coli and Streptococcus β-haemolytica .

- Comparison with Standard Antibiotics : In comparative studies, the antibacterial activity of (Tetraaminophthalocyaninato)nickel(II) was evaluated against standard antibiotics like kanamycin. The results indicated that while the compound showed a zone of inhibition comparable to kanamycin at higher concentrations, further investigations are needed to fully understand its efficacy .

| Bacterial Strain | MIC (µg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| Bacillus subtilis | 32 | 20 |

| Escherichia coli | 16 | 22 |

| Streptococcus β-haemolytica | 8 | 15 |

3.1 Evaluation Methods

Cytotoxicity assays have been conducted using brine shrimp lethality tests, where the lethal concentration (LC50) was determined for various nickel complexes. The LC50 for (Tetraaminophthalocyaninato)nickel(II) was found to be approximately 6 µg/ml, indicating strong cytotoxic potential .

3.2 Implications for Cancer Treatment

The cytotoxic properties suggest that (Tetraaminophthalocyaninato)nickel(II) may serve as a potential candidate for cancer therapy. Its mechanism may involve the disruption of cellular processes in cancer cells, although further studies are necessary to elucidate the specific pathways involved .

4. Conclusion

(Tetraaminophthalocyaninato)nickel(II) exhibits promising biological activity, particularly in antimicrobial and cytotoxic domains. The compound's unique structural characteristics contribute to its reactivity and interaction with biological systems. Future research should focus on detailed mechanistic studies and clinical evaluations to harness its full therapeutic potential.

Propiedades

IUPAC Name |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20N12.Ni/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMLEICURSJLEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20N12Ni | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123257-00-1 | |

| Record name | Poly[nickel(II)-4,4′,4′′,4′′′-tetraaminophthalocyanine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123257-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

631.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.